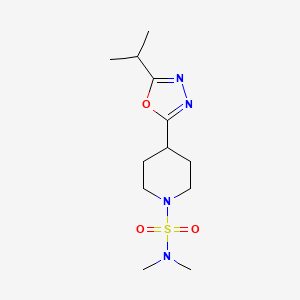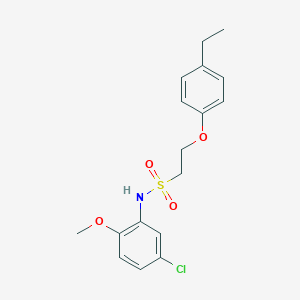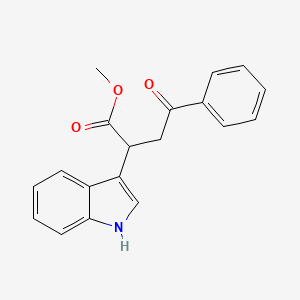![molecular formula C24H20N4O5 B2663465 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923680-68-6](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrido[3,2-d]pyrimidin-1(2H)-yl core, which is a type of heterocyclic compound. This core is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and an N-(m-tolyl)acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the dioxol ring and the pyrimidine ring would likely make this compound aromatic, contributing to its stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar amide group and the nonpolar aromatic rings .科学的研究の応用
Chemical Synthesis and Structural Analysis Research often focuses on the synthesis of complex molecules and understanding their structural properties. For example, studies on compounds such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides and their derivatives provide insights into the folded conformation of these molecules and their potential as ligands for various receptors (Subasri et al., 2017), (Subasri et al., 2016). This type of research is crucial for drug development, as understanding the molecular structure is key to predicting and enhancing binding affinity and selectivity.
Biological Activities and Potential Therapeutic Applications Exploration of biological activities and therapeutic potential is another major area of interest. The synthesis and evaluation of compounds for anti-inflammatory, antimicrobial, and anticancer activities are common themes in pharmaceutical chemistry research. For instance, studies on pyrimidines and pyrimidinones synthesized as anti-inflammatory agents using citrazinic acid as a starting material highlight the process of identifying new therapeutic agents (Amr et al., 2007). Similarly, the development of compounds with significant anticancer activity in vitro and in vivo demonstrates the potential of chemical synthesis in contributing to cancer therapy (Su et al., 1986).
Molecular Design for Drug Discovery The design and synthesis of molecules as ligands for specific receptors or as inhibitors for enzymes involved in disease pathways are pivotal. Research into compounds acting as peripheral benzodiazepine receptor ligands or inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase showcases the intricate process of drug design and optimization (Selleri et al., 2005), (Gangjee et al., 2007). This involves not only the synthesis of new compounds but also their biological evaluation to determine efficacy and selectivity.
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine with N-(m-tolyl)acetyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound.", "Starting Materials": [ "3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "N-(m-tolyl)acetyl chloride", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: To a solution of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine in a suitable solvent, add a base and stir the mixture at room temperature.", "Step 2: Slowly add N-(m-tolyl)acetyl chloride to the reaction mixture and continue stirring for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: To the resulting residue, add acetic anhydride and a base and stir the mixture at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] } | |
CAS番号 |
923680-68-6 |
分子式 |
C24H20N4O5 |
分子量 |
444.447 |
IUPAC名 |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-2-5-17(10-15)26-21(29)13-27-18-6-3-9-25-22(18)23(30)28(24(27)31)12-16-7-8-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) |
InChIキー |
SJNSVHKFLXSTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)



![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea](/img/structure/B2663396.png)
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)
